molecular formula C8H11N3 B3030738 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine CAS No. 948306-78-3

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine

Cat. No.: B3030738
CAS No.: 948306-78-3
M. Wt: 149.19
InChI Key: MANOVAGPFVXCPN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine, also known as THN, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. THN is a bicyclic amine that contains a naphthyridine ring system and has been found to exhibit a range of biological activities.

Scientific Research Applications

Multiple Biological Activities of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives are notable for their wide range of biological properties, establishing them as potent scaffolds in therapeutic and medicinal research. They exhibit a broad spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. These compounds have also shown potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Furthermore, 1,8-naphthyridine derivatives possess activities such as anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant, among others. Their versatility extends to applications in EGFR inhibition, protein kinase inhibition, and as adenosine receptor agonists, showcasing their potential in a wide array of therapeutic areas (Madaan et al., 2015); (Gurjar & Pal, 2018).

Configurational Isomerism and Chemical Studies

The study of configurational isomerism, particularly in cyclic tetraamines, offers insights into the structural configurations that could influence the biological activity of naphthyridine derivatives. Understanding the configurations and chemistry of these compounds is crucial for advancing research and development in medicinal chemistry, potentially leading to the synthesis of new derivatives with enhanced biological activities (Curtis, 2012).

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines and azo-based compounds, are prevalent in various industries and pose environmental challenges due to their recalcitrance to degradation. Advanced oxidation processes have emerged as effective methods to mineralize these compounds, improving the efficacy of treatment schemes and addressing the global concern for the occurrence of toxic and hazardous amino-compounds in water (Bhat & Gogate, 2021).

Amine-functionalized Metal–Organic Frameworks

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their potential applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These MOFs exhibit excellent CO2 sorption capacity and separation performance, demonstrating the utility of amine-functionalization in creating materials with potential environmental and industrial applications (Lin, Kong, & Chen, 2016).

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANOVAGPFVXCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693127
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948306-78-3
Record name 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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